molecular formula C19H22O4 B14158409 Diethyl methyl(naphthalen-1-ylmethyl)propanedioate CAS No. 4512-62-3

Diethyl methyl(naphthalen-1-ylmethyl)propanedioate

Cat. No.: B14158409
CAS No.: 4512-62-3
M. Wt: 314.4 g/mol
InChI Key: BCYBXIIEYVHCLE-UHFFFAOYSA-N
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Description

Diethyl methyl(naphthalen-1-ylmethyl)propanedioate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and propanedioate, a dicarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl methyl(naphthalen-1-ylmethyl)propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes nucleophilic substitution with a naphthalen-1-ylmethyl halide, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and alkylation reactions are applicable. Industrial production would likely involve large-scale reactions using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(naphthalen-1-ylmethyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to replace the ester groups.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other esters, depending on the nucleophile used.

Scientific Research Applications

Diethyl methyl(naphthalen-1-ylmethyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of diethyl methyl(naphthalen-1-ylmethyl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The naphthalene moiety can interact with aromatic receptors and enzymes, influencing various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A simpler ester with similar reactivity.

    Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate: A related compound with an acetamido group instead of a methyl group.

Uniqueness

Diethyl methyl(naphthalen-1-ylmethyl)propanedioate is unique due to the presence of both naphthalene and propanedioate moieties, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

4512-62-3

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

diethyl 2-methyl-2-(naphthalen-1-ylmethyl)propanedioate

InChI

InChI=1S/C19H22O4/c1-4-22-17(20)19(3,18(21)23-5-2)13-15-11-8-10-14-9-6-7-12-16(14)15/h6-12H,4-5,13H2,1-3H3

InChI Key

BCYBXIIEYVHCLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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